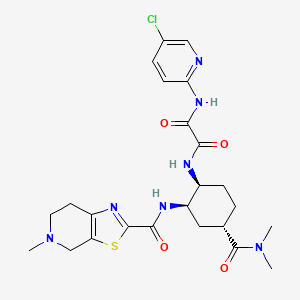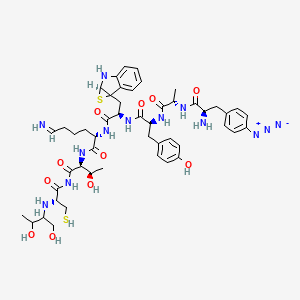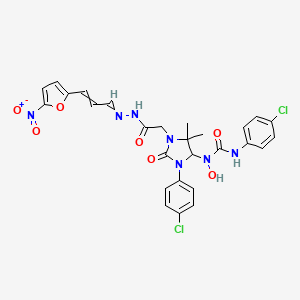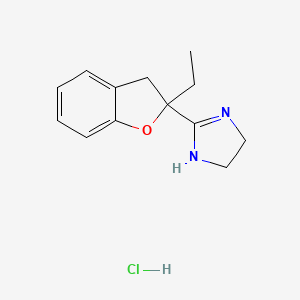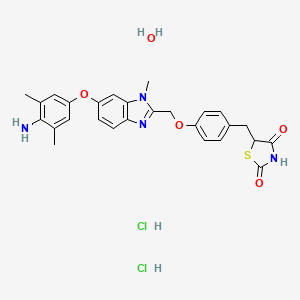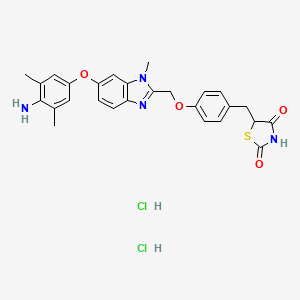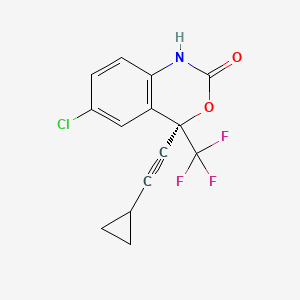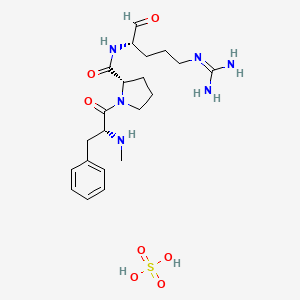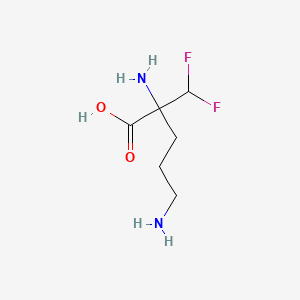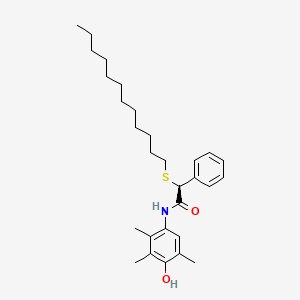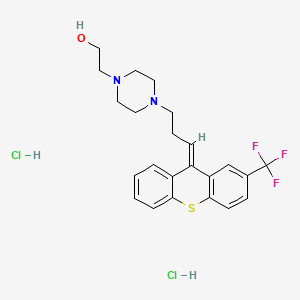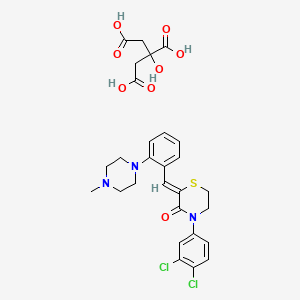
Elzasonan citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elzasonan Citrate is a selective antagonist of the serotonin 1B and serotonin 1D receptors. It was initially developed by Pfizer for the treatment of depression and anxiety disorders. The compound’s chemical structure includes a thiomorpholine ring and a dichlorophenyl group, contributing to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elzasonan Citrate involves multiple steps, starting with the formation of the thiomorpholine ring. The key steps include:
Formation of the Thiomorpholine Ring: This involves the reaction of a suitable amine with a thiol to form the thiomorpholine ring.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the thiomorpholine ring.
Formation of the Citrate Salt: The final step involves the reaction of the synthesized Elzasonan with citric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to form the thiomorpholine ring and introduce the dichlorophenyl group.
Purification: The product is purified using techniques such as crystallization and chromatography.
Formation of Citrate Salt: The purified Elzasonan is reacted with citric acid to form the citrate salt, which is then dried and packaged.
Chemical Reactions Analysis
Types of Reactions: Elzasonan Citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidative N-demethylation and aryl hydroxylation.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: Substitution reactions can occur at the thiomorpholine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides
Major Products: The major products formed from these reactions include hydroxylated and demethylated derivatives of Elzasonan .
Scientific Research Applications
Chemistry: Used as a model compound to study serotonin receptor antagonism.
Biology: Investigated for its effects on serotonergic signaling pathways.
Medicine: Explored as a potential treatment for depression and anxiety disorders.
Industry: Used in the development of new therapeutic agents targeting serotonin receptors .
Mechanism of Action
Elzasonan Citrate exerts its effects by selectively blocking serotonin 1B and serotonin 1D autoreceptors. This enhances serotonergic innervations originating from the raphe nucleus, improving signaling to limbic regions like the hippocampus and prefrontal cortex. The result is an enhancement of antidepressant effects .
Comparison with Similar Compounds
GR-127,935: Another serotonin receptor antagonist with similar pharmacological properties.
SB-649,915: A compound with similar receptor selectivity but different chemical structure.
Uniqueness: Elzasonan Citrate is unique due to its specific combination of a thiomorpholine ring and a dichlorophenyl group, which contribute to its selective antagonism of serotonin 1B and serotonin 1D receptors. This unique structure provides distinct pharmacological advantages over other similar compounds .
Properties
CAS No. |
361343-20-6 |
|---|---|
Molecular Formula |
C28H31Cl2N3O8S |
Molecular Weight |
640.5 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-; |
InChI Key |
FIXQLYVNGQBUAP-UXTSPRGOSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Elzasonan citrate; CP-448,187-10; UNII-67JE11VN82; Elzasonan citrate [USAN]. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


